![molecular formula C15H13IN2O3 B5565033 N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide](/img/structure/B5565033.png)
N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide
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Overview
Description
N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide is a chemical compound with the linear formula C15H14N2O3 . It has a molecular weight of 270.29 and is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide is confirmed by its linear formula C15H14N2O3 . A detailed analysis of the intermolecular interactions of a similar compound was performed based on the Hirshfeld surfaces and their associated two-dimensional fingerprint plots .Physical And Chemical Properties Analysis
The physical and chemical properties of N’-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide include a molecular weight of 270.29 and a linear formula of C15H14N2O3 .Scientific Research Applications
Potential Bioactive Schiff Base Compounds
Researchers synthesized Schiff base compounds, including derivatives similar to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, and characterized them through various analyses. These compounds exhibited significant biological activities, such as antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Their interaction with Salmon sperm DNA (SS-DNA) through an intercalation mode of interaction was particularly noted, indicating potential applications in biological research and drug development (Sirajuddin, Uddin, Ali, & Tahir, 2013).
Antimicrobial Evaluation and QSAR Studies
A series of hydrazides, similar in structure to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, were synthesized and tested for in vitro antimicrobial activity. The study highlighted the importance of substituents like dinitro, methoxy, and hydroxy for enhancing antimicrobial effectiveness. Quantitative structure-activity relationship (QSAR) analysis indicated the significance of the topological parameter, the third-order molecular connectivity index, in predicting the antimicrobial activity of these compounds (Kumar et al., 2011).
Lipase and α-Glucosidase Inhibition
Further research into novel heterocyclic compounds derived from related hydrazides showed promising lipase and α-glucosidase inhibitory activities. This suggests potential applications in the treatment of conditions like obesity and diabetes, where enzyme inhibition can play a therapeutic role (Bekircan, Ülker, & Menteşe, 2015).
Structure Elucidation and Applications
The structural elucidation of compounds similar to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide has provided insights into their potential applications. For instance, N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide was synthesized and characterized, indicating the potential for further biological and pharmaceutical applications (Alotaibi et al., 2018).
Antioxidant Activity of Schiff Bases
The antioxidant behavior of Schiff bases, including compounds structurally related to N'-(3-hydroxy-4-methoxybenzylidene)-2-iodobenzohydrazide, was theoretically investigated. The study highlighted the hydrogen atom transfer (HAT) mechanism in the gas phase and the sequential proton loss electron transfer (SPLET) mechanism in solvents, suggesting these compounds as potent antioxidants, with implications for therapeutic applications (Ardjani & Mekelleche, 2017).
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(3-hydroxy-4-methoxyphenyl)methylideneamino]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-21-14-7-6-10(8-13(14)19)9-17-18-15(20)11-4-2-3-5-12(11)16/h2-9,19H,1H3,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICLHMUOBOEBKG-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2I)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(3-hydroxy-4-methoxyphenyl)methylidene]-2-iodobenzohydrazide |
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